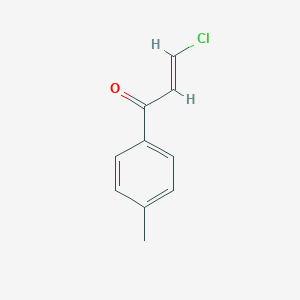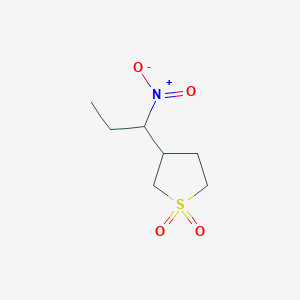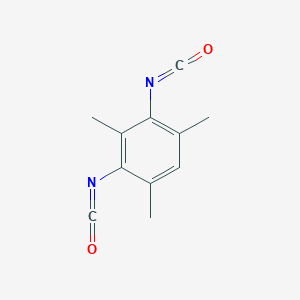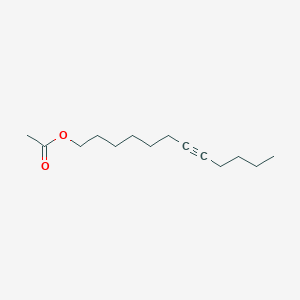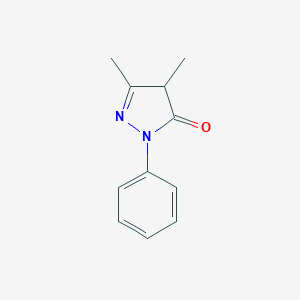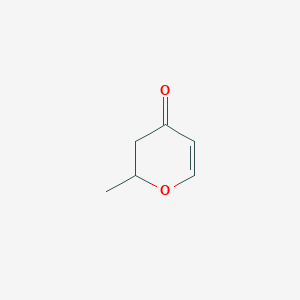
2-Methyl-2,3-dihydro-4H-pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,3-dihydro-4H-pyran-4-one (MDHP) is a heterocyclic organic compound that has been studied extensively for its potential applications in various fields of science. MDHP is also known as 2-methyl-4H-pyran-4-one and is a colorless liquid with a fruity odor. The compound is synthesized through various methods and has been studied for its effects on biochemical and physiological systems.
Mechanism Of Action
The mechanism of action of MDHP is not fully understood. However, it is believed that the compound acts as a modulator of GABA(A) receptors. GABA(A) receptors are responsible for inhibiting neurotransmission in the nervous system. MDHP may enhance the activity of GABA(A) receptors, leading to increased inhibition of neurotransmission.
Biochemical And Physiological Effects
MDHP has been shown to have various biochemical and physiological effects. The compound has been shown to have anxiolytic and sedative effects in animal models. MDHP has also been shown to have anticonvulsant and antinociceptive effects. The compound has been shown to reduce the severity and duration of seizures in animal models. MDHP has also been shown to reduce pain sensitivity in animal models.
Advantages And Limitations For Lab Experiments
MDHP has several advantages for lab experiments. The compound is easy to synthesize and is readily available. MDHP is also stable under normal laboratory conditions. However, there are also limitations to using MDHP in lab experiments. The compound has a short half-life, which may limit its effectiveness in certain experiments. MDHP also has a low solubility in water, which may limit its use in aqueous experiments.
Future Directions
There are several future directions for the study of MDHP. One direction is to further investigate the mechanism of action of the compound. Understanding the mechanism of action may lead to the development of more effective drugs that target GABA(A) receptors. Another direction is to study the effects of MDHP on other physiological systems, such as the immune system. Finally, there is a need to investigate the potential toxicity of MDHP and its metabolites. Understanding the toxicity of the compound is important for its safe use in various applications.
Synthesis Methods
MDHP is synthesized through various methods, including the reaction of 2-methyl-3-buten-2-ol with maleic anhydride, the reaction of 2-methyl-3-buten-2-ol with maleic acid, and the reaction of 2-methyl-3-buten-2-ol with maleic acid anhydride. The most commonly used method for synthesizing MDHP is the reaction of 2-methyl-3-buten-2-ol with maleic anhydride. This reaction produces MDHP in high yields and purity.
Scientific Research Applications
MDHP has been studied for its potential applications in various fields of science. The compound has been used as a flavoring agent in the food industry, as a fragrance in the cosmetic industry, and as a starting material for the synthesis of other compounds. MDHP has also been studied for its effects on biochemical and physiological systems.
properties
CAS RN |
19185-89-8 |
|---|---|
Product Name |
2-Methyl-2,3-dihydro-4H-pyran-4-one |
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
2-methyl-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O2/c1-5-4-6(7)2-3-8-5/h2-3,5H,4H2,1H3 |
InChI Key |
QQOGPTKWBZTBHM-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C=CO1 |
Canonical SMILES |
CC1CC(=O)C=CO1 |
synonyms |
4H-Pyran-4-one,2,3-dihydro-2-methyl-(8CI,9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



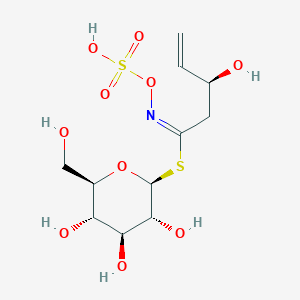
![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B98079.png)
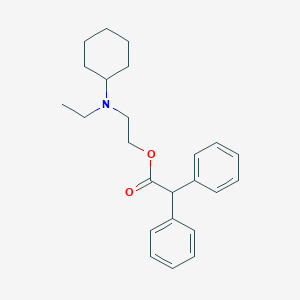
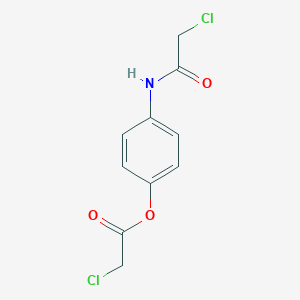
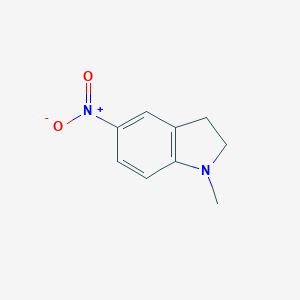
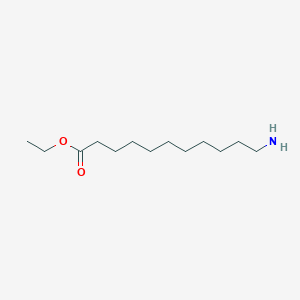

![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)
![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)
